4-[(3-Aminoazetidin-1-yl)methyl]benzoic acid
Overview
Description
4-[(3-Aminoazetidin-1-yl)methyl]benzoic acid is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a benzoic acid moiety through a methylene bridge
Preparation Methods
The synthesis of 4-[(3-Aminoazetidin-1-yl)methyl]benzoic acid typically involves the formation of the azetidine ring followed by its attachment to the benzoic acid moiety. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment to Benzoic Acid: The synthesized azetidine ring is then attached to the benzoic acid moiety through a methylene bridge using suitable reagents and catalysts.
Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of specific solvents, temperatures, and catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
4-[(3-Aminoazetidin-1-yl)methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(3-Aminoazetidin-1-yl)methyl]benzoic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is utilized in biological studies to understand its interactions with various biomolecules.
Industry: The compound is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(3-Aminoazetidin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The azetidine ring and benzoic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved in its mechanism of action are determined by the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
4-[(3-Aminoazetidin-1-yl)methyl]benzoic acid can be compared with other similar compounds, such as:
4-[(3-Aminoazetidin-1-yl)methyl]phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.
4-[(3-Aminoazetidin-1-yl)methyl]benzamide: Contains a benzamide moiety instead of benzoic acid.
4-[(3-Aminoazetidin-1-yl)methyl]benzonitrile: Features a benzonitrile moiety instead of benzoic acid.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
4-[(3-aminoazetidin-1-yl)methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-10-6-13(7-10)5-8-1-3-9(4-2-8)11(14)15/h1-4,10H,5-7,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOSVRSDOXWFRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.